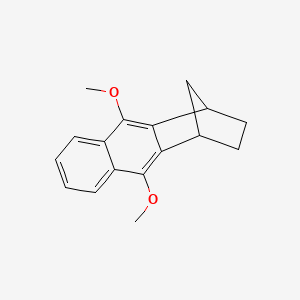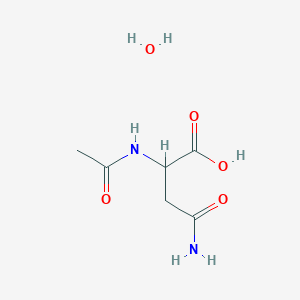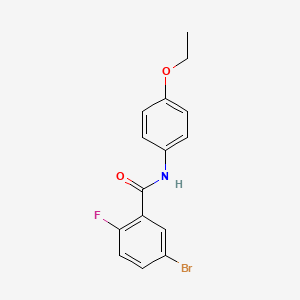
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran ring and the subsequent functionalization to introduce the ethyl and trimethyl groups. Common reagents used in these reactions include ethyl bromide, trimethyl aluminum, and phenol derivatives. The reaction conditions often involve the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptane, 5-ethyl-2,2,3-trimethyl-
- Nonane, 2,4,4-trimethyl-
- 1,3,3-trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol stands out due to its unique benzopyran ring system and the specific arrangement of ethyl and trimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
106954-03-4 |
|---|---|
Molekularformel |
C22H28O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3H-chromen-2-yl)phenol |
InChI |
InChI=1S/C22H28O2/c1-6-15-8-10-17(19(23)12-15)22(5)14-21(3,4)18-11-9-16(7-2)13-20(18)24-22/h8-13,23H,6-7,14H2,1-5H3 |
InChI-Schlüssel |
HSFAZYGPTTXFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)CC)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)

![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)




![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)

![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)

